molecular formula C4H3ClN2O B050789 5-Chloro-2-hydroxypyrimidine CAS No. 54326-16-8

5-Chloro-2-hydroxypyrimidine

Cat. No.: B050789
CAS No.: 54326-16-8
M. Wt: 130.53 g/mol
InChI Key: OCSYCDVQABSEPJ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxypyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactivity and Hydrolysis : 5-substituted 2-chloropyrimidines, including those with hydroxypyrimidine structures, have been studied for their hydrolysis behavior and chemical reactivity. The study of 5-substituted 2-hydroxypyrimidines confirms their tautomerism to 1,2-dihydro-2-oxopyrimidines, which is essential in understanding their chemical properties (Hannout & Johnson, 1982).

  • Antiviral Activity : Derivatives of 5-substituted 2,4-diaminopyrimidines, including 5-chloro variants, have been explored for their antiviral properties, particularly against retroviruses like HIV. These compounds showed significant inhibitory activity against virus replication in cell culture (Hocková et al., 2003).

  • Electrochemical Studies : The polarographic oxidation of various 5-hydroxypyrimidines, including derivatives of 5-Chloro-2-hydroxypyrimidine, has been studied to understand their electrochemical properties and structural characteristics (Chiang, 1958).

  • Photonics and Fluorescence : Hydroxypyrimidine derivatives, including those related to this compound, have been investigated for their two-photon absorption and fluorescence properties, which are important for applications in photonics and optical materials (Liu et al., 2008).

  • Synthesis Methods : Research has been conducted on the synthesis of 5-hydroxypyrimidines from 5-bromopyrimidines, providing a mild and general method applicable to compounds with various functional groups. This method is relevant for preparing compounds for further research applications (Medina et al., 2006).

  • Anti-inflammatory Applications : Hydroxypyrimidine derivatives have been explored for potential use in anti-inflammatory medications. A study synthesized a water-soluble form of a new hydroxypyrimidine derivative, revealing its low toxicity and pronounced anti-inflammatory activity, suggesting its use in topical pharmaceutical formulations (Kuvaeva et al., 2022).

  • Cancer Treatment Enhancement : 5-chloro-2,4-dihydroxypyridine (CDHP), a close relative of this compound, has been studied for enhancing the antitumor activity of fluoropyrimidines in cancer treatment. CDHP inhibits dihydropyrimidine dehydrogenase (DPD) and enhances the cytotoxicity of 5-fluorouracil in tumor cells (Takechi et al., 2002).

Safety and Hazards

5-Chloro-2-hydroxypyrimidine is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 5-Chloro-2-hydroxypyrimidine are not mentioned in the search results, there is ongoing research in the field of pyrimidines. For example, a new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-Chloro-2-pentanone using bis (trichloromethyl) carbonate as the efficient chlorine source .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-hydroxypyrimidine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it is used in the synthesis of dimethoxy-pyrrolidylquinazolines, which are brain-penetrable PDE10A inhibitors . Additionally, it is involved in the formation of platinum(II) hydroxypyrimidinato ethylenediamine tetranuclear metallacalix4arene complexes . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a donor ligand in copper complexes, existing in a zwitterionic form . This interaction can affect various cellular functions, including enzyme activity and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form complexes with metals, such as copper, further enhances its biochemical activity . These interactions are crucial for understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, derivatives of 5-hydroxypyrimidine have been studied for their impact on tumor growth and survival in mice . These studies provide insights into the temporal dynamics of the compound’s activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Research has demonstrated that different dosages can lead to varying outcomes, including potential toxic or adverse effects at high doses. For example, in studies involving mice with epidermoid lung carcinoma, different dosages of 5-hydroxypyrimidine derivatives showed significant variations in tumor growth inhibition and survival rates .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of various biochemical intermediates underscores its importance in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating its biochemical activity.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . This localization is crucial for its role in various biochemical processes.

Properties

IUPAC Name

5-chloro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSYCDVQABSEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068947
Record name 2(1H)-Pyrimidinone, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54326-16-8
Record name 5-Chloro-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54326-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrimidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 5-chloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Pyrimidinone, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0068947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1H-pyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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